molecular formula C10H8N2O2 B186326 3,6-Dimethoxyphthalonitrile CAS No. 40904-87-8

3,6-Dimethoxyphthalonitrile

Cat. No. B186326
CAS RN: 40904-87-8
M. Wt: 188.18 g/mol
InChI Key: RBECBXIJJTWGFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,6-Dimethoxyphthalonitrile and similar compounds has been the subject of various studies. For instance, a study applied palladium-catalyzed direct C-H arylation in the synthesis of five new 3,6-dithienyl diketopyrrolopyrrole dyes . Another study reported the successful synthesis of 3,6-dibromophthalonitrile from 3,6-dihydroxyphthalonitrile using triphenylphosphine dibromide as a bromination reagent .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxyphthalonitrile is determined by its molecular formula, C10H8N2O2 . The exact structure can be obtained from databases like PubChem .


Chemical Reactions Analysis

The chemical reactions involving 3,6-Dimethoxyphthalonitrile are complex and varied. The compound can participate in various types of reactions, depending on the conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dimethoxyphthalonitrile are determined by its molecular structure. It has a molecular weight of 188.186 g/mol . More detailed properties can be obtained from databases like PubChem .

Scientific Research Applications

  • Synthesis of Phthalocyanines : 3,6-Dimethoxyphthalonitrile serves as a starting compound for the synthesis of phthalocyanines, which are compounds with applications in materials science, catalysis, and photodynamic therapy. For instance, 3,6-Didecyloxyphthalonitrile has been used for the preparation of octasubstituted phthalocyanines and ABAB type phthalocyanines (E. Kudrik, I. Nikolaev, & G. P. Shaposhnikov, 2000).

  • Characterization and Modification of Phthalocyanines : Research has focused on modifying phthalocyanines for various applications, including in liquid crystal behavior, film formation for FET devices, and photodynamic therapy. For example, a study on the synthesis and characterization of octa-alkyl- and hexa-alkyl-phthalocyanines revealed their potential in forming structured films and as photosensitizers (M. Cook, 2002).

  • Liquid Crystal Behavior and Film Formation : Certain substituted phthalocyanines derived from 3,6-Dimethoxyphthalonitrile exhibit columnar liquid crystal behavior and can form structured films, which have potential applications in electronic devices like FETs (M. Cook, 2002).

  • Photodynamic Therapy Applications : The zinc metallated derivatives of phthalocyanines are notable for their role as photosensitizers of singlet oxygen, suggesting potential use in photodynamic therapy (M. Cook, 2002).

  • Catalysis and Sensing Applications : Some studies have explored the catalytic activities and sensing properties of phthalocyanines, particularly for volatile organic compounds. For example, novel ball-type dinuclear metallophthalocyanines synthesized from derivatives of 3,6-Dimethoxyphthalonitrile exhibited high catalytic activity and good sensing properties (Yasemin Çimen et al., 2014).

Safety And Hazards

The safety and hazards of 3,6-Dimethoxyphthalonitrile are not well-documented. It is recommended to handle the compound with care and follow standard safety procedures when working with chemicals .

properties

IUPAC Name

3,6-dimethoxybenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-13-9-3-4-10(14-2)8(6-12)7(9)5-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBECBXIJJTWGFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30326846
Record name 3,6-dimethoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxyphthalonitrile

CAS RN

40904-87-8
Record name 3,6-dimethoxyphthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30326846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 17.1 g. of 2,3-dicyanohydroquinone, 143.5 g. of methyl iodide and 43.5 g. of potassium carbonate is stirred in dimethylformide for approximately 20 hours. The mixture is then treated with 1 liter of water and filtered. The precipitate is washed with water and methanol and dried to yield 3,6-dimethoxyphthalonitrile. The nitrile is then slurried in 150 ml. of sodium hydroxide and heated at 115° C. for approximately seven hours. The resulting solution is cooled, filtered and acidified with hydrochloric acid to precipitate 3,6-dimethoxyphthalic acid. The acid is refluxed in 150 ml. of acetic anhydride for 15 hours and then cooled to room temperature. The resulting crystals are filtered and washed with ether to yield 3,6-dimethoxyphthalic anhydride having a melting point of 265°-268° C.
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Synthesis routes and methods II

Procedure details

Dimethyl sulfate (15 mL, 0.16 mol) and anhydrous potassium carbonate (24 g, 0.17 mol) are added to a solution of 2,3-dicyanohydroquinone (3.0 g, 0.019 mol) in 100 mL 2-butanone. The reaction mixture is refluxed for 18 hr. under a stream of argon, cooled to room temperature and the resulting solid is collected by filtration. The residue is added to water (100 ml) to dissolve the potassium carbonate and the resulting insoluble material is collected by filtration and dried under vacuum to yield 3.10 g (88%), m.p. 276-280° C., 1H NMR (DMSO-d6) in ppm, δ=7.63 (s, 2 H), 3.93 (s, 6 H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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